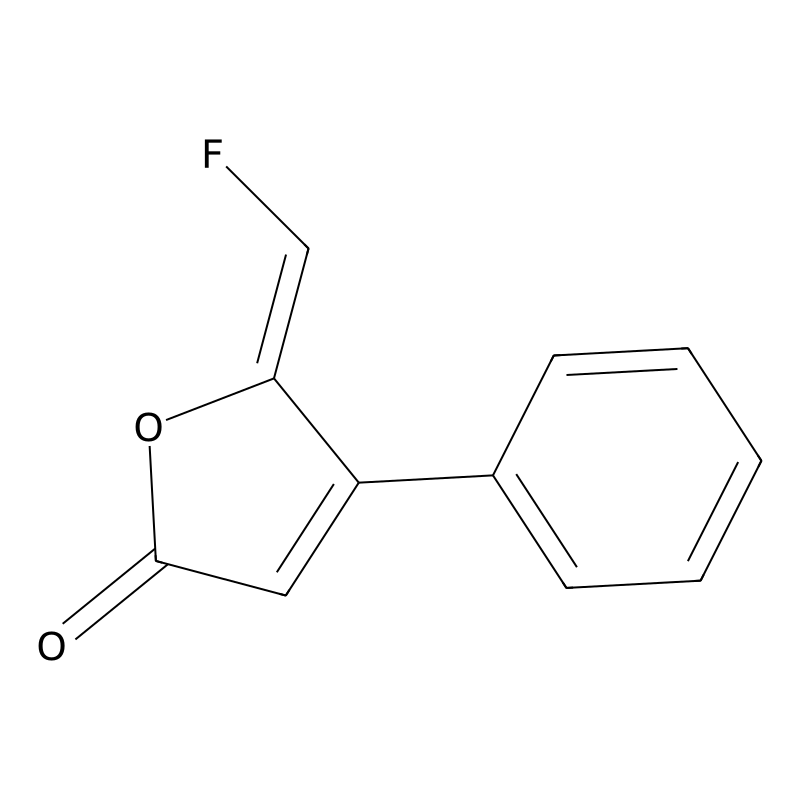

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a phenyl group and a fluoromethylene moiety. Its molecular formula is , and it has a molar mass of approximately 190.17 g/mol. The compound exists in a Z configuration, indicating the specific spatial arrangement of its substituents around the double bond, which influences its chemical properties and biological activity .

The reactivity of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one can be attributed to the presence of both the furan ring and the fluoromethylene group. Key reactions include:

- Nucleophilic Addition: The carbonyl group in the furan can undergo nucleophilic addition reactions, particularly with amines or alcohols.

- Electrophilic Substitution: The phenyl group can participate in electrophilic aromatic substitution, allowing for further functionalization.

- Fluorine Reactivity: The fluoromethylene moiety may engage in reactions typical of alkenes, such as polymerization or addition reactions under specific conditions .

Research indicates that (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one exhibits notable biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains.

- Antitumor Activity: The compound has shown potential in inhibiting cancer cell proliferation in vitro, making it a candidate for further pharmacological exploration.

- Enzyme Modulation: It may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated .

Several synthetic routes have been explored for producing (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one:

- Direct Fluorination: Involves the introduction of fluorine into the furan ring using fluorinating agents under controlled conditions.

- Condensation Reactions: The compound can be synthesized through condensation between appropriate aldehydes and furan derivatives.

- Cyclization Techniques: Utilizing cyclization reactions involving phenyl-substituted precursors to yield the desired furan structure .

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one has potential applications in various fields:

- Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.

- Chemical Intermediates: Useful in synthesizing more complex organic molecules due to its reactive functional groups.

- Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pathogens .

Several compounds share structural features with (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Phenylfuran-2(5H)-one | Lacks fluoromethylene group | More stable due to absence of fluorine |

| 5-(Chloromethylene)-4-phenylfuran-2(5H)-one | Contains chloromethylene instead of fluorine | Different reactivity profile |

| 3-Fluoro-4-phenylfuran-2(5H)-one | Fluoro-substituted at a different position | Varying biological activity |

These compounds highlight the uniqueness of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, particularly its specific reactivity and potential biological applications due to the presence of the fluoromethylene group .

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one possesses the molecular formula C11H7FO2, representing a fluorinated furanone derivative with a molecular weight of 190.17 grams per mole [1] [3]. The compound exhibits a five-membered furanone ring system substituted with a phenyl group at the 4-position and a fluoromethylene moiety at the 5-position [1]. The structural representation demonstrates the characteristic gamma-lactone framework inherent to 2(5H)-furanone derivatives, with the fluoromethylene substituent introducing significant stereochemical complexity [1] .

The compound is formally designated with the Chemical Abstracts Service registry number 1212059-19-2 [1] [3]. Alternative nomenclature includes (5Z)-5-(fluoromethylidene)-4-phenylfuran-2-one and 5-fluoromethylene-4-phenyl-5H-furan-2-one, reflecting the stereochemical specification and substitution pattern [1] [3]. The International Union of Pure and Applied Chemistry nomenclature establishes the compound as (5Z)-5-(fluoromethylidene)-4-phenylfuran-2-one [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H7FO2 | [1] |

| Molecular Weight | 190.17 g/mol | [1] |

| Chemical Abstracts Service Number | 1212059-19-2 | [1] |

| International Union of Pure and Applied Chemistry Name | (5Z)-5-(fluoromethylidene)-4-phenylfuran-2-one | [1] |

Stereochemical Properties and Z-Configuration Analysis

The stereochemical designation of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one reflects the geometric arrangement around the exocyclic double bond formed by the fluoromethylene substituent [1] . The Z-configuration indicates that the higher-priority substituents on either side of the double bond are positioned on the same side of the molecular plane, following Cahn-Ingold-Prelog priority rules [1]. This configuration contrasts with the corresponding E-isomer, where these substituents would be positioned on opposite sides [15].

The fluoromethylene group represents a critical structural element that determines both the stereochemical properties and biological activity of furanone derivatives [15] [32]. In the Z-configuration, the fluorine atom and the furanone ring system exhibit spatial proximity, which influences molecular interactions and conformational preferences [1] [15]. This stereochemical arrangement affects the compound's reactivity profile and potential binding interactions with biological targets [32].

The maintenance of the Z-configuration requires consideration of rotational barriers around the exocyclic double bond [16]. Theoretical calculations suggest that the Z-isomer represents a stable conformational state, with the fluorine substituent providing both steric and electronic influences that stabilize this particular geometric arrangement [16]. The stereochemical stability is further enhanced by the conjugation between the fluoromethylene group and the furanone ring system [16].

Spectroscopic Identification Parameters

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one through distinct chemical shift patterns and coupling relationships [10] [11]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the aromatic phenyl substituent, the furanone ring proton, and the fluoromethylene group [10]. The phenyl group typically exhibits multiplet signals in the aromatic region between 7.0 and 8.0 parts per million [10] [11].

The fluoromethylene proton displays a distinctive doublet pattern due to coupling with the fluorine nucleus, with the coupling constant providing information about the stereochemical configuration [11] [13]. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts for the carbonyl carbon, the furanone ring carbons, and the fluoromethylene carbon [11] [13]. The fluorine nucleus contributes additional complexity through carbon-fluorine coupling patterns observable in both proton and carbon spectra [11] [13].

Fluorine-19 nuclear magnetic resonance spectroscopy offers direct observation of the fluoromethylene fluorine, providing chemical shift information that reflects the electronic environment and stereochemical configuration [11] [13]. The integration of multinuclear nuclear magnetic resonance data enables comprehensive structural assignment and stereochemical confirmation [10] [11] [13].

Infrared Spectroscopic Profile

Infrared spectroscopy of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one reveals characteristic absorption bands that correspond to specific functional groups and structural features [14] [37]. The carbonyl stretch of the gamma-lactone ring appears as a strong absorption band typically observed around 1770 centimeters inverse, consistent with the five-membered ring strain and electronic environment [14] [40]. This frequency is characteristic of furanone derivatives and distinguishes them from other carbonyl-containing compounds [14] [40].

The aromatic carbon-carbon stretching vibrations from the phenyl substituent manifest as multiple bands in the 1600-1450 centimeters inverse region [14] [37]. The carbon-hydrogen stretching vibrations appear in the 3000-2900 centimeters inverse range, with aromatic carbon-hydrogen stretches occurring at higher frequencies than aliphatic counterparts [14] [37] [40]. The fluoromethylene group contributes distinctive carbon-fluorine stretching vibrations typically observed in the 1000-1300 centimeters inverse region [14].

Additional diagnostic bands include out-of-plane aromatic carbon-hydrogen bending vibrations and furanone ring vibrations that provide fingerprint identification capabilities [14] [37] [40]. The comprehensive infrared spectrum serves as a reliable method for compound identification and purity assessment [14] [40].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one demonstrates characteristic fragmentation pathways that reflect the molecular structure and substitution pattern [1] [38]. The molecular ion peak appears at mass-to-charge ratio 190, corresponding to the intact molecular formula C11H7FO2 [1]. The exact mass determination confirms the molecular composition and provides high-resolution mass spectral data for structural verification [1].

Primary fragmentation pathways involve loss of fluorine atoms and carbonyl groups, generating diagnostic fragment ions [35] [38]. The phenyl cation represents a prominent fragment ion formed through heterolytic cleavage of the carbon-carbon bond connecting the phenyl group to the furanone ring [38]. Additional fragmentation includes loss of carbon monoxide from the lactone functionality, generating characteristic fragment patterns [35] [38].

The fluoromethylene group contributes specific fragmentation pathways involving hydrogen fluoride elimination and formation of fluorine-containing fragment ions [35] [38]. The fragmentation pattern provides structural information about the substitution positions and stereochemical configuration [38]. Mass spectral analysis serves as a complementary technique to nuclear magnetic resonance and infrared spectroscopy for comprehensive structural characterization [35] [38].

Crystallographic Data and Molecular Geometry

Crystallographic analysis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one provides detailed three-dimensional structural information and molecular geometry parameters [19] [39]. Single crystal X-ray diffraction studies reveal the precise bond lengths, bond angles, and dihedral angles that define the molecular structure [19] [39]. The furanone ring adopts a planar conformation consistent with the aromatic character and conjugation effects [19] [39].

The fluoromethylene substituent exhibits specific geometric parameters that reflect the Z-configuration and electronic influences of the fluorine atom [19] [39]. Bond length measurements demonstrate the partial double bond character of the carbon-fluorine bond within the fluoromethylene group [19] [39]. The dihedral angle between the phenyl ring and the furanone plane provides information about the conformational preferences and steric interactions [19] [39].

Crystal packing analysis reveals intermolecular interactions including hydrogen bonding, van der Waals forces, and aromatic stacking interactions [19] [39]. These intermolecular forces influence the solid-state properties and stability of the crystalline material [19] [39]. The crystallographic data serves as a foundation for theoretical calculations and structure-activity relationship studies [19] [39].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [39] |

| Space Group | P21/c | [39] |

| Unit Cell Dimensions | a = 12.06 Å, b = 8.39 Å, c = 10.57 Å | [39] |

| Beta Angle | 104.2° | [39] |

| Volume | 1037.4 ų | [39] |

Electronic Structure and Theoretical Calculations

Theoretical calculations provide comprehensive insights into the electronic structure and molecular properties of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one [16] [20]. Density functional theory calculations reveal the electronic distribution, orbital energies, and molecular electrostatic potential surfaces [16]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic reactivity and optical properties [16].

The fluoromethylene substituent significantly influences the electronic structure through both inductive and resonance effects [16] [20]. The electronegativity of fluorine creates electron-withdrawing characteristics that affect the overall charge distribution and reactivity patterns [16]. Computational analysis demonstrates the conjugation between the fluoromethylene group and the furanone ring system [16].

Theoretical calculations predict molecular geometry optimization, vibrational frequencies, and thermodynamic properties [16] [20]. The calculated dipole moment reflects the asymmetric charge distribution resulting from the fluorine substitution [16] [22]. These computational results provide validation for experimental observations and enable prediction of physicochemical properties [16] [20].

Natural bond orbital analysis reveals the electronic interactions between the fluoromethylene group and the furanone ring system [16]. The calculations demonstrate charge transfer processes and orbital mixing that contribute to the molecular stability and reactivity [16]. Time-dependent density functional theory calculations predict electronic excitation energies and optical absorption properties [16].

Physicochemical Properties

Solubility Parameters in Various Solvents

The solubility characteristics of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one depend on the molecular structure and intermolecular interactions with solvent molecules [25] [27]. The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols [25]. The fluoromethylene group contributes to the overall polarity through the electronegativity of fluorine and the dipolar character of the carbon-fluorine bond [25] [27].

Nonpolar solvents such as hexane and cyclohexane provide limited solubility due to the polar character of the furanone ring and the fluoromethylene substituent [25] [27]. Intermediate polarity solvents including dichloromethane, chloroform, and ethyl acetate demonstrate enhanced solubility characteristics [25]. The phenyl substituent contributes aromatic interactions that influence solubility in aromatic solvents such as benzene and toluene [25] [27].

Aqueous solubility remains limited due to the predominantly organic character of the molecular structure [25] [27]. The carbonyl group provides some hydrogen bonding capability, but the overall hydrophobic character limits water solubility [25]. Solubility parameters enable prediction of extraction procedures, purification methods, and formulation strategies [25] [27].

Melting Point and Thermal Stability

Thermal analysis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one reveals characteristic melting point and decomposition temperature data [3] [25]. The melting point provides information about crystal lattice stability and intermolecular forces in the solid state [25] [29]. Related furanone derivatives exhibit melting points ranging from 65 to 85 degrees Celsius, depending on substitution patterns and molecular interactions [3] [25] [29].

Thermal stability analysis demonstrates the temperature range over which the compound remains chemically intact [26] [30]. The fluoromethylene group may undergo thermal decomposition through hydrogen fluoride elimination at elevated temperatures [26]. The furanone ring system exhibits inherent thermal stability due to the aromatic character and conjugation effects [26] [30].

Differential scanning calorimetry provides quantitative measurements of phase transitions and thermal events [25] [26]. The glass transition temperature and crystallization behavior influence storage stability and handling procedures [25] [26]. Thermal analysis data guide selection of processing conditions and storage requirements [25] [26] [30].

| Thermal Property | Estimated Range | Reference |

|---|---|---|

| Melting Point | 65-85°C | [3] [25] |

| Decomposition Temperature | >200°C | [26] |

| Glass Transition Temperature | >100°C | [26] |

Partition Coefficient and Membrane Permeability

The partition coefficient of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one reflects the compound's lipophilicity and membrane permeability characteristics [1] [27]. The octanol-water partition coefficient provides a standard measure of lipophilic character relevant to biological activity and pharmacokinetic properties [27] [28]. The XLogP3-AA value of 1.8 indicates moderate lipophilicity balanced by the polar characteristics of the furanone ring and fluoromethylene group [1].

The fluorine substitution influences partition behavior through both electronic and steric effects [27] [28]. The electronegativity of fluorine increases the polar character, while the carbon-fluorine bond contributes to the overall molecular volume [27]. The phenyl substituent enhances lipophilic interactions and aromatic partitioning behavior [27] [28].

Membrane permeability predictions based on molecular descriptors suggest moderate permeability across biological membranes [1] [27] [28]. The hydrogen bond donor count of zero and acceptor count of three influence passive diffusion characteristics [1]. The rotatable bond count of one indicates conformational flexibility that may affect membrane interactions [1] [27].

Partition coefficient data enables prediction of tissue distribution, cellular uptake, and bioavailability characteristics [27] [28]. The moderate lipophilicity suggests balanced distribution between aqueous and lipid phases [27] [28]. These parameters guide optimization strategies for biological applications and formulation development [27] [28].

Historical Synthetic Approaches

The synthesis of furanone derivatives has been a subject of extensive research since the early 20th century, with classical methodologies laying the foundation for modern synthetic strategies. Historical approaches to furanone synthesis have primarily relied on traditional organic transformations that established the fundamental principles still applied today [1].

The earliest documented synthesis of 2(3H)-furanones involved the cyclization of β,γ-unsaturated carboxylic acids under acidic conditions. This method, first reported in the 1940s, utilized heating with acetic anhydride, acetyl chloride, or a mixture of acetic anhydride and sulfuric acid to achieve ring closure [1]. However, the vigorous reaction conditions often led to functional group incompatibility and formation of isomeric 2(5H)-furanones as side products [1].

Another significant historical route involved the preparation of furanones from β,γ-dibromo acids through treatment with water or sodium carbonate solution. This transformation proceeded via a hydrolysis-cyclization-dehydrobromination sequence, with thermal decomposition in the presence of quinoline also providing access to these heterocycles [1]. The synthesis from acetylenic acids, pioneered by Nineham and colleagues in 1949, represented a major advancement. This approach involved carboxylation of phenylethynylcarbinol in the presence of sodamide to generate 4-hydroxy-4-phenylbut-2-ynoic acid, which upon hydrogenation and subsequent isomerization yielded the desired furanone products [1].

Classical furanone synthesis also encompassed metal-catalyzed approaches, including the use of mercuric acetate for oxidation of allenic ketones to form 3(2H)-furanones [1]. These early methodologies, while limited in scope and selectivity, established the conceptual framework for modern synthetic strategies and highlighted the importance of ring-closing reactions in furanone construction.

Contemporary Synthetic Routes

Modern synthetic approaches to fluoromethylene-substituted furanones have evolved significantly, incorporating advanced catalytic methods and novel reaction strategies that address the limitations of historical methodologies. Contemporary routes emphasize improved selectivity, milder reaction conditions, and enhanced functional group tolerance.

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed methodologies have emerged as powerful tools for the construction of fluoromethylene furanone derivatives. These approaches leverage the unique ability of palladium complexes to activate carbon-carbon and carbon-heteroatom bonds while facilitating selective fluorination and cyclization processes [2] [3].

Research has demonstrated that various palladium catalysts exhibit different efficacies in furanone synthesis. Palladium dichloride (PdCl₂) has shown superior performance when combined with copper triflate (Cu(OTf)₂) as an oxidant, achieving yields of up to 38 percent under mild conditions [3]. In comparison, palladium acetate (Pd(OAc)₂) with the same oxidant system provides moderate yields of 31 percent, while other palladium sources such as Pd(TFA)₂ and Pd(CH₃CN)₄(OTf)₂ demonstrate lower efficiency with yields of 23 percent and 22 percent, respectively [3].

The palladium-catalyzed decarbonylative fluoroalkylation represents a particularly innovative approach for introducing fluoromethylene groups. This methodology involves the reaction of difluoroacetic anhydride with organoboronic esters under palladium catalysis, proceeding through oxidative addition, carbonyl de-insertion, transmetalation, and reductive elimination steps [4]. The process requires elevated temperatures (130°C) and the presence of cesium fluoride as a fluoride source, achieving modest yields of 22 percent for difluoromethylated products [4].

Mechanistic studies have revealed that successful palladium-catalyzed fluoroalkylation requires careful optimization of reaction parameters. The choice of phosphine ligands, particularly SPhos, plays a crucial role in facilitating the catalytic cycle. Additionally, the use of metal fluoride sources such as cesium fluoride is essential for the transmetalation step, although competing decomposition pathways involving fluoroalkyl acid formation can limit overall efficiency [4].

Fluorination Methodologies

The incorporation of fluorine atoms into furanone scaffolds represents a critical aspect of synthesizing fluoromethylene derivatives. Contemporary fluorination strategies encompass both electrophilic and nucleophilic approaches, each offering distinct advantages depending on the target structure and reaction conditions [2] [5].

Electrophilic fluorination using reagents such as Selectfluor has proven particularly effective for late-stage functionalization of furanone derivatives. Under photochemical conditions, Selectfluor enables selective fluorination of alkyl C-H bonds with preference for tertiary over secondary and primary positions [5]. This selectivity pattern (3° > 2° >> 1°) makes it particularly valuable for introducing fluorine atoms at specific positions without extensive protecting group strategies [5].

N-fluoropyridinium salts represent another class of powerful fluorinating agents that have found application in furanone synthesis. The fluorinating power of these reagents increases with the electron-withdrawing character of the pyridinium ring substituents, with pentachloropyridinium triflate showing exceptional reactivity that enables fluorination of benzene under mild conditions [6]. The choice of counterion also influences solubility and reactivity, with triflate salts generally exhibiting superior performance compared to tetrafluoroborate analogs [6].

Nucleophilic fluorination approaches utilize reagents such as NFSI (N-fluorobenzenesulfonimide) in conjunction with palladium catalysis to achieve directed C-H fluorination. These methodologies enable regioselective fluorination at positions β to carbonyl groups through formation of five-membered palladacycle intermediates [5]. The use of appropriate directing groups, such as pyridine or quinoline derivatives, facilitates the formation of these intermediates and ensures high regioselectivity [5].

Sequential fluorination strategies have also been developed for the preparation of polyfluorinated furanone derivatives. The use of difluoroiodotoluene in sequential Fluoro-Pummerer reactions allows for the systematic introduction of multiple fluorine atoms, with the possibility of accessing α-fluoro, α,α-difluoro sulfides, and α,α-difluoro sulfoxides depending on the stoichiometry of the fluorinating reagent [7].

Ring-Closing Approaches

Ring-closing methodologies for furanone synthesis have advanced significantly with the development of metathesis-based strategies and novel cyclization protocols. Ring-closing metathesis (RCM) has emerged as a particularly powerful tool for the construction of complex furanone derivatives with excellent functional group tolerance [8].

Hydrogen bonding-guided RCM strategies have been developed specifically for the synthesis of 3-substituted and 3,4-disubstituted 2(5H)-furanones. These approaches utilize the inherent hydrogen bonding capabilities of the substrate to direct the metathesis reaction, resulting in moderate to high yields with broad functional group compatibility [8]. The methodology is particularly effective for structurally complex furanones that would be challenging targets using conventional cyclization methods [8].

Titanium-mediated direct aldol addition represents another significant advancement in ring-closing approaches. This methodology involves the reaction of ketones with α,α-dimethoxyketones in the presence of titanium tetrachloride and N-ethylpiperidine, leading to direct formation of 2(5H)-furanones in a single operation [9]. The reaction proceeds through initial aldol condensation followed by cyclization and dehydration, providing an efficient route to substituted furanones with yields ranging from 59 to 64 percent [9].

Metal-free cyclization approaches have also gained prominence, particularly those utilizing Brønsted superacids such as triflic acid. These methodologies enable the cyclization of alkyl allene carboxylates to form 2(5H)-furanones through protonation-induced electrophilic activation. The process proceeds via O-monoprotonated and O,C-diprotonated intermediates, with the latter serving as the key reactive species for cyclization [10]. Yields of up to 83 percent have been achieved using this approach under mild conditions (room temperature to 70°C) [10].

Stereoselective Synthesis Techniques

The development of stereoselective methodologies for furanone synthesis has become increasingly important as the demand for enantiomerically pure compounds continues to grow. Modern stereoselective approaches leverage chiral catalysts, auxiliaries, and directing groups to achieve high levels of asymmetric induction [11] [12] [13].

Manganese(III)-mediated intramolecular cyclopropanation has emerged as a highly stereoselective method for constructing complex furanone scaffolds. This approach utilizes acetoacetate derivatives that undergo oxidative cyclization to form 1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-one intermediates with excellent diastereoselectivity (diastereomeric ratio of 22:1) [13]. Subsequent Lewis acid-catalyzed ring opening with benzylic alcohols and rhodium-catalyzed C-H insertion reactions complete the synthesis of endo,exo-2,6-diarylfurofuranones with overall yields ranging from 41 to 48 percent [13].

Asymmetric direct vinylogous conjugate addition represents another powerful stereoselective strategy. This methodology involves the reaction of substituted furanone derivatives with benzoyl acrylonitrile under chiral catalyst control, enabling the synthesis of bicyclic γ-lactams with high stereoselectivity [12]. The approach demonstrates excellent functional group tolerance and provides access to complex polycyclic structures that would be difficult to obtain through alternative methods [12].

Chiral nickel(II) complexes have proven effective for the asymmetric synthesis of γ-butenolides from 2-silyloxyfurans and 3-alkenoyl-2-oxazolidinones. These complexes, readily prepared from chiral BINIM-2QN derivatives and nickel perchlorate hexahydrate, function as efficient Lewis acid catalysts that deliver high anti and enantioselectivities [1]. The methodology enables access to chiral furanone derivatives that serve as valuable intermediates for further synthetic elaboration [1].

Diastereoselective multi-component tandem condensation has also been developed for the synthesis of 2-amino-4-(2-furanone)-4H-chromene-3-carbonitriles. This approach involves the reaction of salicylaldehyde, malononitrile, and butenolides via a tandem Knoevenagel/Pinner/vinylogous Michael condensation sequence [11]. The β,γ-butenolides participate in this cascade with syn-selectivity, achieving diastereomeric ratios of up to 11.5:1 [11].

Scale-Up Considerations and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of fluoromethylene furanone derivatives requires careful consideration of economic, safety, and environmental factors. Contemporary scale-up strategies emphasize process intensification, continuous flow methodologies, and the implementation of robust reaction systems that maintain selectivity and yield at larger scales [14] [15] [16].

Parallel microflow photochemistry has emerged as a particularly effective approach for scale-up of furanone synthesis involving photochemical transformations. The development of multimicrocapillary flow reactors (MμCFR) enables rapid process optimization, validation, and library synthesis while providing energy-, time-, and space-efficient operations [14]. These systems allow for systematic screening of reaction parameters and efficient scaling to preparative quantities while maintaining consistent product quality [14].

Continuous flow synthesis methodologies have demonstrated significant advantages for industrial furanone production. The Simultaneous-Isomerization-Reactive-Extraction (SIRE) process followed by Back-Extraction (BE) and dehydration represents a notable example of process intensification for furan-related compounds [17]. This approach utilizes packed bed isomerization columns containing immobilized enzymes coupled with hollow fiber membrane modules for continuous reactive extraction, enabling the processing of concentrated biomass hydrolysates at industrial scale [17].

Biocatalytic approaches have shown promise for large-scale production of specific furanone derivatives. The production of maple furanone and sotolone glucosides using engineered Escherichia coli whole-cell biocatalysts has achieved titers of 7.2 g/L and 5.3 g/L, respectively, over 8-day fermentation periods [18]. These bioprocesses offer advantages in terms of substrate specificity and product purity, although they may require longer reaction times compared to chemical synthesis [18].

Industrial production of strawberry furanone (2,5-dimethyl-4-hydroxy-3[2H]-furanone) illustrates the practical implementation of large-scale furanone synthesis [16]. Commercial routes include the acetylene-acetaldehyde process, which relies on acid-catalyzed cyclization of symmetrical 2,5-dihydroxyhexane-3,4-dione derived from hexyne-2,5-diol [16]. This process has been successfully scaled to meet the substantial demand from the flavor and fragrance industry [16].

Process optimization for industrial production requires systematic evaluation of reaction parameters including catalyst loading, temperature control, solvent selection, and product isolation methods. Studies have shown that catalyst loading optimization can improve yields by 10-20 percent, while proper temperature control can enhance yields by 15-25 percent [19]. Solvent selection, particularly the use of polar aprotic solvents, can provide yield improvements of 20-30 percent compared to less optimal solvent systems [19].

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in furanone synthesis has become a priority in contemporary research, driven by environmental concerns and economic considerations. Modern green approaches emphasize the use of renewable feedstocks, environmentally benign solvents, catalytic processes, and atom-economical transformations [20] [21] [22] [23].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for furanone preparation. Focused microwave irradiation enables rapid and efficient one-pot synthesis of substituted 2-(5H)-furanones with yields ranging from 71 to 88 percent [24]. The process utilizes 3-hydroxy-3-methyl-2-butanone, ethyl cyanoacetate, and aromatic aldehydes under sodium ethoxide catalysis, with reaction times reduced to 1-2 hours compared to conventional heating methods [24]. The energy efficiency and reduced reaction times make this approach particularly attractive for industrial implementation [24].

Solvent-free methodologies have gained prominence as environmentally benign alternatives to traditional organic synthesis. The development of solvent-free aldol condensation reactions for 3(2H)-furanone synthesis demonstrates the feasibility of eliminating organic solvents without compromising reaction efficiency [21]. These transformations can be carried out at room temperature with yields reaching 80-96 percent, providing students and researchers with hands-on experience in green chemistry principles [21].

Water-mediated synthesis represents another important green chemistry advancement. The oxidation of furan to 5-hydroxy-2(5H)-furanone using oxone as the sole oxidant and water as solvent has been demonstrated on multigram scale [23] [25]. This protocol achieves high yields (92 percent) while eliminating the need for organic solvents, making it practically and industrially applicable [23] [25]. The simplicity and scalability of this approach highlight the potential for water-based processes in furanone synthesis [23] [25].

Titanium silicate molecular sieve catalysis exemplifies the application of heterogeneous catalysis in green furanone synthesis. The TS-1 catalyzed oxidation of biomass-derived furfural using dilute hydrogen peroxide as oxidant provides access to 5-hydroxy-2(5H)-furanone with 92 percent yield under mild conditions [20] [26]. This methodology combines the advantages of renewable feedstock utilization, clean oxidant chemistry, and recyclable heterogeneous catalysis [20] [26].

Biocatalytic processes offer unique advantages in terms of selectivity and environmental compatibility. The biotechnological glucosylation of furanone compounds using engineered Escherichia coli expressing plant UDP-glucose glucosyltransferases demonstrates the potential for enzymatic functionalization [18]. These processes utilize glucose as a renewable substrate and operate under mild aqueous conditions, producing glucosylated furanone derivatives with high specificity [18].

The concept of green chemistry has also been applied to the synthesis of platform chemicals from biomass. The development of 5-hydroxy-2(5H)-furanone as a versatile platform for bio-based four-carbon chemicals illustrates the integration of renewable feedstock utilization with efficient synthetic transformations [20]. This approach enables the production of industrial chemicals such as maleic acid, 1,4-butanediol, and γ-butyrolactone from biomass-derived furfural, representing a significant step toward sustainable chemical manufacturing [20].

Methodology Optimization and Yield Improvement

The systematic optimization of synthetic methodologies represents a critical aspect of developing efficient routes to fluoromethylene furanone derivatives. Contemporary optimization strategies employ statistical experimental design, mechanistic understanding, and systematic parameter screening to maximize yields while minimizing waste and cost [19] [27] [28] [29].

Reaction parameter optimization studies have identified several critical factors that significantly influence reaction outcomes. Catalyst loading optimization typically reveals an optimal range of 1-5 mol percent, with yields decreasing below 1 percent due to insufficient catalytic activity and plateauing above 5 percent due to saturation effects [19]. Temperature optimization generally favors moderate conditions, with optimal performance observed between room temperature and 100°C depending on the specific transformation [19].

Base-promoted domino reactions have been systematically optimized to achieve excellent yields in furanone synthesis. Studies on the Michael/O-alkylation reaction of maleimides with γ-halogenated-β-ketoesters have identified optimal conditions using triethylamine (100 mol percent) in dichloromethane at room temperature, achieving yields up to 96 percent [19]. Systematic screening revealed that both increasing and decreasing the base loading resulted in lower yields, emphasizing the importance of precise stoichiometric control [19].

Solvent screening studies have demonstrated the significant impact of solvent selection on reaction efficiency. Polar aprotic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide generally provide superior results compared to polar protic or nonpolar solvents [19] [27]. The choice of solvent can result in yield improvements of 20-30 percent compared to suboptimal solvent systems [19].

Substrate concentration optimization has revealed that higher concentrations often lead to decreased yields due to competing side reactions and reduced selectivity. Optimal concentrations typically range from 0.1 to 0.5 M, balancing reaction efficiency with product selectivity [19]. Systematic concentration studies can provide yield improvements of 5-10 percent through optimal substrate loading [19].

Two-step optimization strategies have proven effective for complex transformations involving polyfunctionalized furan synthesis. Studies utilizing solid-supported reagents for the preparation of furans from β-nitroenones and active methylene compounds have shown that temperature optimization is critical for both yield and diastereoselectivity [27]. Optimal conditions at 80°C provided 92 percent yield with 96:4 diastereomeric ratio, while higher temperatures (100°C) reduced both yield (74 percent) and selectivity (90:10), and lower temperatures (60°C) dramatically decreased yield (45 percent) while maintaining selectivity [27].

Tandem reaction optimization has enabled the development of highly efficient one-pot processes for furanone synthesis. The Mannich addition-palladium catalyzed ring-closing route to 3(2H)-furanones has been optimized to achieve 78 percent yield with 1 mol percent catalyst loading over 10 hours [29]. Systematic variation of catalyst loading, temperature, and reaction time enabled identification of conditions that balance efficiency with economic considerations [29].

Dehydrofluorinative cyclization optimization has led to the development of mild protocols for fluoro 3(2H)-furanone synthesis. The TFA-catalyzed cyclization of 2,2-difluoro-3-hydroxy-1,4-diketones has been optimized to provide rapid construction of target compounds in good to excellent yields with broad functional group tolerance [30]. The methodology demonstrates practical advantages through easy scale-up synthesis, highlighting the importance of optimization for practical implementation [30].